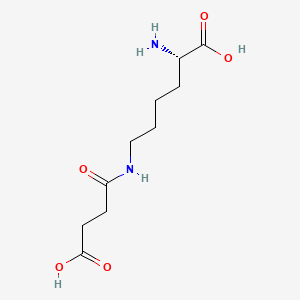

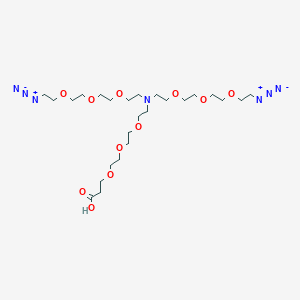

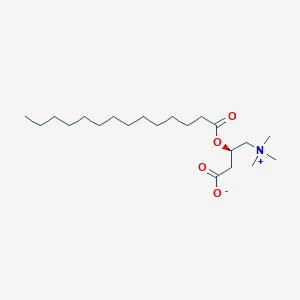

1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid

Descripción general

Descripción

“1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid” is not a well-known compound, but it seems to contain a 3,4-dihydroxybenzoic acid (also known as protocatechuic acid) moiety . Protocatechuic acid is a type of phenolic acid and a major metabolite of antioxidant polyphenols found in green tea . It has mixed effects on normal and cancer cells in in vitro and in vivo studies .

Molecular Structure Analysis

The molecular structure of 3,4-dihydroxybenzoic acid, a component of the compound you’re interested in, has been well-studied . Its molecular formula is C7H6O4 and its molecular weight is 154.12 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving “1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid” are not available, it’s worth noting that hydroxybenzoic acids, including 3,4-dihydroxybenzoic acid, are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .Physical And Chemical Properties Analysis

3,4-Dihydroxybenzoic acid is a light brown solid with a density of 1.524 g/cm3 at 4 °C . It has a melting point of 202 °C . It is soluble in water, ethanol, and ether, but insoluble in benzene .Aplicaciones Científicas De Investigación

IGF-1 Binding Inhibitor

NBI-31772 is known to be an insulin-like growth factor-1 binding proteins (IGFBPs) inhibitor . It inhibits the binding of IGF-1 to all IGFBPs . This means it can interfere with the physiological effects of IGF-1, either enhancing or attenuating them .

IGF-1 Potentiator

In addition to being an IGFBP inhibitor, NBI-31772 also acts as an IGF-1 potentiator . It displaces IGF-1 from the IGF1:IGFBP complex, thereby increasing the circulating level of IGF-1 .

Reduction of Ischemic Brain Damage

One of the physiological effects of NBI-31772 is the reduction of ischemic brain damage . This suggests potential applications in the treatment of conditions such as stroke or other forms of brain injury.

Restoration of Proteoglycan Synthesis

NBI-31772 has been shown to restore proteoglycan synthesis by chondrocytes . This could have implications for the treatment of conditions affecting the joints, such as osteoarthritis.

Improvement of Muscle Fiber Regeneration

Another physiological effect of NBI-31772 is the improvement of muscle fiber regeneration . This suggests potential applications in the treatment of muscle injuries or degenerative muscle conditions.

Potential Use in Sports

While NBI-31772 has not been tested in humans, its ability to increase circulating levels of IGF-1 suggests that it could potentially be used (or abused) in sports to enhance performance .

Safety and Hazards

Direcciones Futuras

The production of 3,4-dihydroxybenzoic acid is a relevant task owing to its pharmaceutical properties and its use as a precursor for subsequent synthesis of high value-added chemicals . The microbial production of 3,4-dihydroxybenzoic acid using dehydroshikimate dehydratase (DSD) has been demonstrated previously .

Mecanismo De Acción

Target of Action

NBI-31772, also known as “1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid”, is a potent inhibitor of the interaction between insulin-like growth factor (IGF) and insulin-like growth factor-binding proteins (IGFBPs) . It has high affinity for all six human IGFBP subtypes .

Mode of Action

NBI-31772 acts as a nonpeptide ligand that releases bioactive IGF-I from the IGF-I/IGFBP-3 complex . This displacement of IGF-1 from the IGF-1:IGFBP complex suppresses IGF1-induced proliferation of 3T3 fibroblasts .

Biochemical Pathways

The primary biochemical pathway affected by NBI-31772 is the IGF-1 signaling pathway. This leads to the activation of the IGF-1 receptor and subsequent downstream effects .

Pharmacokinetics

It’s known that nbi-31772 can be administered intracerebroventricularly (icv) and has been shown to have effects in animal models when administered in this manner .

Result of Action

The release of bioactive IGF-I by NBI-31772 leads to anxiolytic and antidepressant-like effects . In animal models, NBI-31772 has been shown to reduce infarct size in a dose-dependent manner, with the highest dose significantly reducing both total and cortical infarct volume .

Propiedades

IUPAC Name |

1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO7/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25/h1-6,19-22H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMFEWUYBFMLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741040 | |

| Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid | |

CAS RN |

374620-70-9 | |

| Record name | NBI-31772 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374620709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBI-31772 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DYH3XNP6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

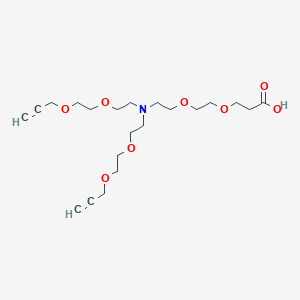

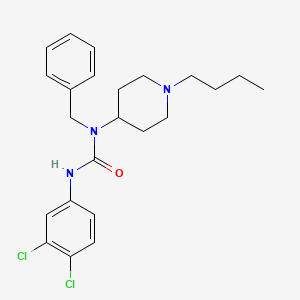

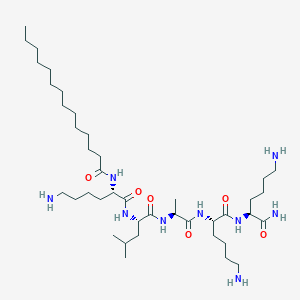

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)

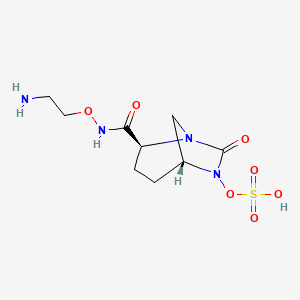

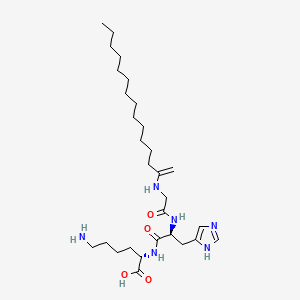

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)

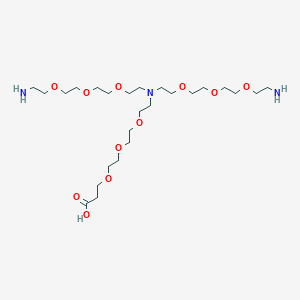

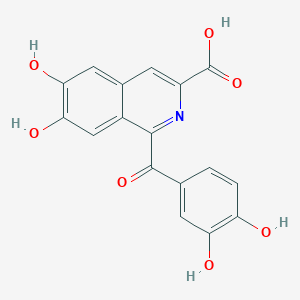

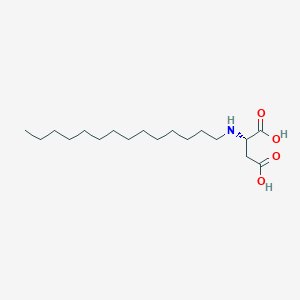

![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)